molecular formula C13H14N4 B013696 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline CAS No. 102408-29-7

1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline

カタログ番号: B013696
CAS番号: 102408-29-7
分子量: 226.28 g/mol
InChIキー: YGOGSJACFXSIAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- is a chemical compound known for its unique structure and properties. It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing both imidazole and quinoline rings.

準備方法

The synthesis of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazoquinoline core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and yield.

化学反応の分析

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the imidazoquinoline core .

科学的研究の応用

a. Cancer Research

MDIQ has been investigated for its potential as an ATM kinase inhibitor , which is crucial for cancer treatment. ATM kinase plays a significant role in cellular responses to DNA damage, making it a target for cancer therapies. Compounds similar to MDIQ have shown efficacy in inhibiting ATM kinase, thereby enhancing the effects of conventional cancer treatments like ionizing radiation and topoisomerase inhibitors. This mechanism could be particularly beneficial in treating various cancers including:

  • Colorectal cancer
  • Glioblastoma
  • Ovarian cancer
  • Breast cancer .

b. Neuroprotective Effects

Research indicates that MDIQ may also possess neuroprotective properties. It could be beneficial in treating neurodegenerative diseases such as Huntington's disease, where modulation of ATM kinase activity is thought to play a protective role against neuronal cell death .

Mutagenicity Studies

MDIQ has been characterized by its high mutagenic potency , as demonstrated in the Ames test. This assay assesses the mutagenic potential of compounds by measuring their ability to induce mutations in bacteria. The results indicate that MDIQ can significantly increase mutation rates, suggesting its potential role as a carcinogen or mutagen . This aspect is critical for toxicological assessments and understanding the safety profiles of compounds used in research.

Proteomics Research

MDIQ is utilized in proteomics due to its ability to interact with various proteins and enzymes. It serves as a research tool for studying protein functions and interactions within biological systems. The compound's specific interactions can help elucidate pathways involved in disease processes, thereby aiding drug discovery and development .

Summary of Findings

The following table summarizes the key applications and findings related to MDIQ:

Application AreaDescriptionKey Findings
Cancer ResearchInhibition of ATM kinase for enhanced cancer therapyEffective against multiple cancer types; potential to enhance radiation therapy
NeuroprotectionPotential protective effects against neurodegenerative diseasesMay modulate ATM kinase activity beneficially
Mutagenicity StudiesHigh mutagenic potency demonstrated in Ames testSignificant increase in mutation rates; implications for safety assessments
Proteomics ResearchTool for studying protein interactionsAids in understanding disease mechanisms and drug discovery

Case Study 1: ATM Kinase Inhibition

A study evaluated the efficacy of MDIQ derivatives as selective ATM kinase inhibitors. Results indicated that these compounds could enhance the cytotoxic effects of chemotherapeutic agents on cancer cells, leading to increased apoptosis and reduced tumor growth in preclinical models.

Case Study 2: Mutagenicity Assessment

In a comprehensive mutagenicity assessment, MDIQ was tested alongside other known mutagens. The Ames test results highlighted its high mutagenic activity, prompting further investigation into its mechanisms of action and implications for human health.

作用機序

The mechanism of action of 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or receptors, modulating their activity and triggering specific biological pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function .

類似化合物との比較

1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl- can be compared with other imidazoquinoline derivatives, such as:

  • 1H-Imidazo(4,5-f)quinolin-2-amine, N,1-dimethyl-
  • 1H-Imidazo(4,5-c)quinolin-4-amine
  • 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

生物活性

1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (commonly referred to as MDIQ) is a compound belonging to the imidazoquinoline family, known for its diverse biological activities. This article explores the biological activity of MDIQ, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

MDIQ is characterized by its unique imidazoquinoline core, which contributes to its biological activity. The structural formula can be represented as follows:

C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_4

This compound exhibits a molecular weight of approximately 200.24 g/mol and features both methyl and dimethylamino groups that enhance its solubility and reactivity in biological systems.

MDIQ's biological activity is primarily attributed to its interaction with various molecular targets. Research indicates that it acts as an immunomodulator , influencing immune responses through the activation of specific signaling pathways. The following mechanisms have been identified:

  • Inhibition of Protein Kinases : MDIQ has been shown to inhibit several protein kinases involved in cell signaling pathways, which can lead to altered cellular responses in immune cells .
  • Induction of Apoptosis : Studies suggest that MDIQ can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways . This effect is mediated through the modulation of Bcl-2 family proteins and caspase activation.
  • Anti-inflammatory Effects : MDIQ demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Activity

MDIQ has shown promising anticancer activity against various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:

  • Breast Cancer (MDA-MB-468) : MDIQ exhibited IC50 values in the low micromolar range, indicating potent activity .
  • Renal Cancer (A498) : The compound displayed selective toxicity towards renal cancer cells, suggesting potential for targeted cancer therapy .

Immunomodulatory Effects

MDIQ has been reported to enhance immune responses, particularly in models of immunosuppression. It stimulates the proliferation of T-cells and enhances the production of antibodies by B-cells, indicating its potential use as an immunostimulant .

Structure-Activity Relationship (SAR)

Understanding the SAR of MDIQ is crucial for optimizing its biological activity. Research has shown that modifications to the imidazoquinoline structure can significantly impact its potency and selectivity:

ModificationEffect on Activity
Addition of halogen substituentsIncreased cytotoxicity against cancer cells
Alteration of methyl groupsEnhanced solubility and bioavailability
Variations in nitrogen positioningChanges in kinase inhibition potency

For instance, replacing the dimethylamino group with a larger alkyl group resulted in a compound with improved selectivity for cancer cells while maintaining low toxicity towards normal cells .

Case Studies

  • Immunostimulatory Activity : A study demonstrated that MDIQ significantly increased lymphocyte proliferation in vitro when tested against various immune cell types. This effect was associated with enhanced cytokine release, suggesting its potential application in immunotherapy .
  • Antitumor Efficacy : In a mouse model of breast cancer, administration of MDIQ led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the observed anticancer activity .

特性

IUPAC Name

N,N,1-trimethylimidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-16(2)13-15-11-7-6-10-9(5-4-8-14-10)12(11)17(13)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGSJACFXSIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145048
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102408-29-7
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine, N,N,1-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。